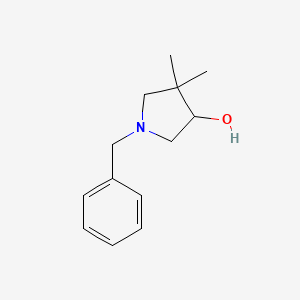

1-Benzyl-4,4-dimethylpyrrolidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4,4-dimethylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(2)10-14(9-12(13)15)8-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPRUSDTBLKDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186299-10-4 | |

| Record name | 1-benzyl-4,4-dimethylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Spectroscopic and Structural Analysis of 1 Benzyl 4,4 Dimethylpyrrolidin 3 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 1-Benzyl-4,4-dimethylpyrrolidin-3-ol, advanced NMR methods provide deep insights into its conformational preferences, dynamic behavior, and solid-state structure.

Conformational Analysis via 2D NMR Techniques (e.g., NOESY, ROESY)

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of atoms within a molecule. These techniques are instrumental in elucidating the preferred conformations of flexible molecules like this compound in solution.

While specific NOESY/ROESY studies for this compound are not extensively reported in publicly available literature, the methodology is well-established for similar substituted pyrrolidine (B122466) systems. nih.govnih.govmdpi.com In such analyses, the intensities of the cross-peaks are related to the inverse sixth power of the distance between the protons, allowing for a quantitative conformational analysis when combined with computational modeling. nih.gov

Dynamic NMR Studies for Molecular Dynamics and Rotational Barriers

The structure of this compound is not static; it undergoes various dynamic processes, including ring puckering of the pyrrolidine core and rotation around single bonds, such as the C-N bond of the benzyl (B1604629) group. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, is the primary tool for studying these conformational interchanges.

At low temperatures, the rate of these dynamic processes can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of interchange increases, leading to the broadening and eventual coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes of the signals at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the conformational changes, providing quantitative information about the rotational barriers.

For substituted pyrrolidines and other N-benzyl compounds, DNMR studies have been used to determine the barriers to nitrogen inversion and rotation around the N-CH₂ (benzyl) bond. nih.govmdpi.comresearchgate.net For this compound, one would expect to observe dynamic behavior related to the puckering of the five-membered ring and the rotation of the bulky benzyl group. Although specific DNMR data for this exact molecule is scarce in the literature, studies on analogous systems suggest that the energy barriers for such processes are typically in a range that is readily accessible by variable-temperature NMR experiments. researchgate.net

Solid-State NMR for Crystalline Forms and Polymorphic Characterization

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers detailed insights into the structure and packing of molecules in their crystalline state. acs.org This is particularly valuable for identifying and characterizing different polymorphic forms of a compound, which can have distinct physical properties.

Vibrational Spectroscopy for Detailed Conformational Insight

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present and the molecule's conformation, providing a complementary approach to NMR for structural analysis.

Advanced Infrared (IR) and Raman Spectroscopic Interpretation of Functional Groups

The IR and Raman spectra of this compound are characterized by vibrational modes associated with its key functional groups. The hydroxyl (-OH) group gives rise to a characteristic stretching vibration, typically observed as a broad band in the IR spectrum around 3300-3500 cm⁻¹, the position and shape of which are sensitive to hydrogen bonding. The C-O stretching vibration of the alcohol is expected in the 1000-1200 cm⁻¹ region.

The aromatic benzyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The pyrrolidine ring will have C-H stretching vibrations below 3000 cm⁻¹ and various deformation modes at lower frequencies. The gem-dimethyl groups on the pyrrolidine ring will have characteristic symmetric and asymmetric stretching and bending vibrations. A detailed assignment of these bands can be achieved through comparison with spectra of related compounds and with the aid of computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3300-3500 |

| Benzyl (Aromatic) | C-H Stretch | 3000-3100 |

| Benzyl (Aromatic) | C=C Stretch | 1450-1600 |

| Pyrrolidine (Aliphatic) | C-H Stretch | 2850-2960 |

| Alcohol | C-O Stretch | 1000-1200 |

Note: These are general ranges and the exact positions can vary based on the molecular environment and conformation.

X-ray Crystallography and Single-Crystal Diffraction

As of the latest available data, there is no publicly accessible, experimentally determined single-crystal X-ray diffraction data for this compound in crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC). Consequently, a detailed analysis of its molecular and supramolecular architecture, hydrogen bonding networks, crystal packing motifs, and potential polymorphism based on experimental crystallographic studies cannot be provided at this time. The following subsections are therefore discussed in a general context of what such an analysis would entail.

Elucidation of Molecular and Supramolecular Architecture

An X-ray crystallography study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule. This would reveal the conformation of the pyrrolidine ring, which can adopt various puckered forms such as an envelope or twisted conformation. The orientation of the benzyl and hydroxyl substituents relative to the pyrrolidine ring would also be determined. Furthermore, the analysis would elucidate the supramolecular architecture, revealing how individual molecules interact with each other in the crystal lattice to form larger assemblies.

Polymorphism and Solid-State Characteristics Beyond Basic Identification

Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. While no specific polymorphic forms of this compound have been reported, a comprehensive solid-state characterization would involve screening for different crystalline forms under various crystallization conditions. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) would be instrumental in identifying and characterizing any potential polymorphs.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

High-Resolution Mass Spectrometry for Exact Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound, with a molecular formula of C13H19NO, the theoretical monoisotopic mass is 205.14667 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm).

In addition to the molecular ion, HRMS can identify various adducts formed in the ion source. The predicted collision cross-section (CCS) values for some of these adducts provide an additional layer of identification.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]+ | 206.15395 | 147.1 |

| [M+Na]+ | 228.13589 | 154.5 |

| [M-H]- | 204.13939 | 151.3 |

| [M+NH4]+ | 223.18049 | 168.1 |

| [M+K]+ | 244.10983 | 151.2 |

| [M+H-H2O]+ | 188.14393 | 140.8 |

Data sourced from predicted values.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion or a protonated molecule) to generate a fragmentation pattern. This pattern provides valuable information about the structure of the molecule. While specific experimental MS/MS data for this compound is not available, a plausible fragmentation mechanism can be proposed based on its structure.

Upon ionization, the molecular ion [M]+• or the protonated molecule [M+H]+ would likely undergo fragmentation through several key pathways:

Loss of the Benzyl Group: A common fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (C7H7+) at m/z 91. The remaining radical cation would have an m/z of 114.

Loss of Water: The hydroxyl group can be eliminated as a neutral water molecule (H2O), particularly in the protonated species, leading to a fragment ion at m/z 188.14393 Current time information in Cambridgeshire, GB..

Ring Opening and Fragmentation of the Pyrrolidine Ring: The pyrrolidine ring can undergo cleavage at various points. A common fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of ethylene or substituted ethylene fragments.

Combined Fragmentation: A combination of these pathways can also occur. For instance, the initial loss of water could be followed by the loss of the benzyl group or fragmentation of the pyrrolidine ring.

A detailed MS/MS study would be required to confirm these proposed fragmentation pathways and to establish the relative abundance of the different fragment ions, providing a unique fingerprint for the identification and structural elucidation of this compound.

Ion Mobility Spectrometry for Gas-Phase Conformation and Isomer Differentiation

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that provides valuable insights into the three-dimensional structure of ions in the gas phase. When coupled with mass spectrometry (IMS-MS), it allows for the separation of ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge distribution. This capability is particularly useful for characterizing the gas-phase conformations of molecules like this compound and for differentiating between its isomers, which may be indistinguishable by mass spectrometry alone.

The fundamental principle of IMS involves measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a larger, more extended conformation will experience more collisions with the buffer gas and thus have a longer drift time compared to more compact, folded conformers. This drift time can be converted into a rotationally averaged collision cross-section (CCS), which is a key physicochemical property representing the effective area of the ion as it tumbles and moves through the buffer gas. The CCS value is a characteristic signature of an ion's size and shape.

For this compound, different orientations of the benzyl group relative to the pyrrolidine ring can result in distinct gas-phase conformations. These conformers, while having the same mass, would present different shapes to the buffer gas, leading to unique drift times and CCS values. By measuring these values, researchers can gain a deeper understanding of the molecule's intrinsic structural preferences in the absence of solvent effects.

While specific experimental ion mobility data for this compound is not extensively documented in peer-reviewed literature, theoretical predictions of its CCS values have been calculated for various adducts. These predictions, often derived from computational modeling, serve as a valuable reference for potential experimental work. The table below presents the predicted CCS values for several common adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.15395 | 147.1 |

| [M+Na]⁺ | 228.13589 | 154.5 |

| [M+K]⁺ | 244.10983 | 151.2 |

| [M+NH₄]⁺ | 223.18049 | 168.1 |

| [M-H]⁻ | 204.13939 | 151.3 |

Isomer Differentiation

A significant application of ion mobility spectrometry is the differentiation of isomers—molecules that share the same chemical formula but have different structural arrangements. This compound possesses a chiral center at the third carbon of the pyrrolidine ring (C3), meaning it can exist as two non-superimposable mirror images known as enantiomers: (R)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol and (S)-1-Benzyl-4,4-dimethylpyrrolidin-3-ol.

These enantiomers have identical physical properties in a non-chiral environment and, as such, produce the same mass spectrum. However, their distinct three-dimensional arrangements can lead to different CCS values, allowing for their separation and differentiation by IMS. While the CCS differences between enantiomers are often small, high-resolution ion mobility spectrometers can resolve them.

To achieve chiral separation using IMS, it is common to form a diastereomeric complex by introducing a chiral selector into the analysis. The selector, itself a chiral molecule, binds non-covalently with the enantiomers. The resulting diastereomeric complexes, having different shapes and stabilities, will exhibit more significant differences in their drift times and CCS values than the uncomplexed enantiomers, enhancing their separation.

In a hypothetical research scenario, the differentiation of the (R) and (S) enantiomers of this compound could be achieved by introducing a chiral selector, such as a cyclodextrin or a chiral crown ether, during the electrospray ionization process. The resulting protonated diastereomeric complexes, for instance [(R)-enantiomer + chiral selector + H]⁺ and [(S)-enantiomer + chiral selector + H]⁺, would be introduced into the ion mobility drift cell. The difference in the measured CCS values for these two complexes would confirm the presence of both enantiomers and could be used for their relative quantification. This approach underscores the utility of ion mobility spectrometry as a crucial tool for detailed structural analysis in stereochemistry.

Theoretical and Computational Investigations of this compound

A thorough review of scientific literature and computational chemistry databases reveals a significant lack of specific theoretical and computational studies focused solely on the chemical compound this compound. While research exists for structurally similar compounds, such as other benzyl-pyrrolidine analogues, the detailed quantum chemical calculations and molecular dynamics simulations requested for this specific molecule are not available in the reviewed literature.

Studies on related molecules often employ Density Functional Theory (DFT) and other ab initio methods to explore electronic structures, molecular orbitals (such as HOMO and LUMO), and to predict spectroscopic properties. nih.govnih.govniscpr.res.in Similarly, molecular dynamics (MD) simulations are frequently used to understand the conformational behavior of molecules in different environments. monash.edu However, the application of these specific computational methodologies to this compound has not been documented in the available scientific papers.

Therefore, it is not possible to provide a detailed, data-driven article covering the specific topics outlined in the user's request, which include:

Electronic Structure, Molecular Orbital Analysis, and Reactivity Descriptors

Conformational Energy Landscape and Stability Profiling

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Conformational Dynamics in Solution and Gas Phase

Solvent Effects on Molecular Conformation and Intermolecular Interactions

Information on these specific theoretical aspects for this compound is contingent upon future computational research being conducted and published.

Theoretical and Computational Investigations of 1 Benzyl 4,4 Dimethylpyrrolidin 3 Ol

Molecular Dynamics (MD) Simulations

Aggregation Tendencies and Self-Assembly Propensities

The molecular structure of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol, featuring both hydrophobic (the benzyl (B1604629) ring and gem-dimethyl group) and hydrophilic (the hydroxyl group and the nitrogen atom) regions, suggests a potential for amphiphilic behavior, which could lead to aggregation or self-assembly in specific solvents.

Theoretical investigations into the aggregation of small molecules are often conducted using molecular dynamics (MD) simulations. nih.govnih.govornl.gov These simulations can model the behavior of multiple molecules in a solvent box over time, providing insights into the intermolecular forces that drive self-association. For a molecule like this compound in an aqueous environment, MD simulations could predict the formation of aggregates such as micelles or other supramolecular structures. The hydrophobic benzyl and dimethyl groups would likely drive the core of such aggregates to minimize contact with water, while the hydrophilic hydroxyl groups would remain exposed to the solvent. ornl.gov

Studies on similar cyclic amines, such as pyrrolidine (B122466) and piperidine, have shown that they can form aggregates in aqueous solutions, a behavior influenced by hydrogen bonding between hydration water molecules. acs.orgnih.gov The propensity for phase separation and aggregation in these simpler amines was found to be influenced by the nature of the N-substituent and the ring size. nih.gov For this compound, the bulky, nonpolar benzyl and dimethyl groups would be expected to significantly enhance hydrophobic interactions, potentially leading to more pronounced aggregation tendencies compared to unsubstituted pyrrolidinol.

The key interactions governing the self-assembly of this molecule would theoretically include:

Hydrophobic Interactions: Between the benzyl rings and dimethyl groups of adjacent molecules.

Hydrogen Bonding: Intermolecularly between the hydroxyl groups or between the hydroxyl group and the nitrogen atom of neighboring molecules.

van der Waals Forces: General attractive forces contributing to molecular packing.

Computational models could quantify the energetic favorability of aggregation by calculating the free energy change associated with moving a molecule from the bulk solvent to an aggregated state. Such theoretical predictions are valuable for understanding the compound's behavior in solution, which has implications for its formulation, delivery, and biological interactions.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Cheminformatics and QSAR/QSPR studies use computational methods to correlate molecular structure with physical properties or biological activities. researchgate.net These approaches are instrumental in modern drug discovery and materials science for predicting the characteristics of novel compounds.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. ucsb.edu These descriptors can be classified based on their dimensionality (1D, 2D, 3D) and the type of information they represent (e.g., constitutional, topological, geometric, electronic).

For this compound, a wide range of descriptors can be calculated using computational software. These descriptors define its position in a multidimensional "chemical space," allowing for comparison with other molecules and for the development of predictive models.

| Geometric (3D) | Molecular Volume | Value dependent on calculation method | Three-dimensional size of the molecule. |

Note: Values for electronic and geometric descriptors are highly dependent on the computational method and basis set used (e.g., DFT with B3LYP/6-31G). The values provided for other descriptors are commonly cited in chemical databases.*

By calculating these and hundreds of other descriptors, the feature space of this compound can be explored. This allows for similarity searches against large chemical databases to identify compounds with comparable properties or for inclusion in datasets to build predictive models. The pyrrolidine scaffold is a common feature in many biologically active compounds, and analyzing its descriptor space can reveal key structural requirements for specific activities. nih.govnih.gov

Predictive models for chemical reactivity and selectivity can be developed using QSAR/QSPR methodologies. These models establish a mathematical relationship between a set of calculated molecular descriptors and an observed outcome, such as reaction rate, yield, or stereoselectivity. emich.edu

While no specific reactivity models for this compound have been published, the principles can be readily described. A hypothetical QSAR model could be built to predict, for example, the rate of O-acylation at the hydroxyl group.

The process would involve:

Data Collection: Synthesizing a series of related pyrrolidinol derivatives with variations in the N-substituent, and at other positions.

Experimental Measurement: Measuring the reaction rate for each compound under identical conditions.

Descriptor Calculation: Computing a wide array of electronic and steric descriptors for each molecule in the series. arabjchem.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find the best correlation between the descriptors and the measured reaction rates. nih.gov

A resulting QSAR equation might look like:

log(k) = β₀ + β₁(σ*) + β₂(Es) + β₃(qO)

Where:

log(k) is the logarithm of the reaction rate constant.

σ* is a descriptor for the electronic effect of substituents.

Es is a descriptor for the steric hindrance around the reaction center.

qO is the calculated partial charge on the hydroxyl oxygen atom.

β₀, β₁, β₂, β₃ are coefficients determined by the regression analysis.

Such models are powerful tools for understanding reaction mechanisms and for predicting the outcome of reactions for new, unsynthesized compounds, thereby guiding synthetic efforts. rsc.org Computational studies on substituted pyrrolidines have been used to determine the effect of substituents on the activation energy and stereoselectivity of reactions. emich.eduemich.edu

The structural motifs within this compound—a chiral hydroxylated pyrrolidine core with a bulky N-benzyl group—make it a suitable scaffold for ligand-based and structure-based drug design. nih.gov

Virtual Screening: In a theoretical virtual screening campaign, the structure of this compound could be used as a query to search large compound libraries for molecules with similar features. nih.govcapes.gov.br

2D Similarity Screening: This would identify compounds with a similar topological fingerprint, quickly finding close structural analogs.

3D Shape-Based Screening: This approach would search for molecules that have a similar three-dimensional shape and volume, which may bind to the same biological target even with a different underlying scaffold (scaffold hopping). nih.gov

Pharmacophore Screening: A pharmacophore model could be built based on its key chemical features: a hydrogen bond donor (the OH group), a hydrogen bond acceptor (the N and O atoms), and a hydrophobic/aromatic region (the benzyl ring). This model would then be used to find diverse molecules that present these features in the same spatial arrangement.

Ligand Design Principles: The pyrrolidine scaffold is recognized as a "privileged structure" in drug discovery. nih.govresearchgate.net Analysis of its structure allows for the deduction of several ligand design principles:

Hydrophobic Pocket Interaction: The benzyl group is well-suited to occupy hydrophobic pockets in a protein binding site, potentially forming favorable π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrogen Bonding: The 3-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the ligand within a binding site. nih.gov

Stereochemical Importance: The pyrrolidine ring contains chiral centers. The specific stereochemistry of the hydroxyl group and the ring puckering can be critical for achieving high-affinity and selective binding to a target protein, as different stereoisomers will present their functional groups in different orientations. nih.gov

Vector for Further Substitution: The benzyl ring and the pyrrolidine core provide vectors for chemical modification to explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.

Theoretical docking studies could place this molecule into the active sites of various enzymes (e.g., kinases, proteases) to generate hypotheses about potential biological targets. Based on these docking poses, new analogs could be designed to improve binding affinity by, for example, replacing the benzyl group with other substituted aromatic or heterocyclic rings to enhance interactions. ibmmpeptide.com

Chemical Reactivity and Derivatization Strategies for 1 Benzyl 4,4 Dimethylpyrrolidin 3 Ol

Reactivity of the Hydroxyl Group

The secondary hydroxyl group at the C3 position is a key site for derivatization, allowing for the introduction of a variety of functional groups through several reaction pathways.

Esterification and Etherification Reactions

The hydroxyl group of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol can undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) under appropriate conditions. Due to the steric hindrance around the secondary alcohol, the use of coupling agents or catalysts may be necessary to facilitate the reaction.

Etherification of the hydroxyl group provides another avenue for modification. While direct Williamson ether synthesis might be challenging due to the hindered nature of the alcohol, alternative methods can be employed. For instance, reaction with a suitable alkyl halide in the presence of a strong base can yield the desired ether. Another approach involves the formation of an alkoxide intermediate, which then reacts with an electrophile.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Esterification | Carboxylic acid, DCC, DMAP | Ester | DCC and DMAP are used as coupling agents to facilitate the reaction with the hindered alcohol. |

| Esterification | Acid chloride, Pyridine | Ester | Pyridine acts as a base to neutralize the HCl byproduct. |

| Etherification | Alkyl halide, NaH | Ether | Sodium hydride is used to generate the alkoxide for subsequent reaction. |

Oxidation and Reduction Pathways of the Alcohol Functionality

Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 1-benzyl-4,4-dimethylpyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and scale. Common methods include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) and oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgchemistrysteps.comorganic-chemistry.orgorganic-chemistry.org Both of these methods are known for their mild reaction conditions and high yields. wikipedia.orgchemistrysteps.comorganic-chemistry.orgorganic-chemistry.org

Conversely, while the hydroxyl group itself is not reducible, the benzyl (B1604629) group on the nitrogen atom can be removed through reductive cleavage. This debenzylation is typically accomplished via catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon or palladium hydroxide (B78521) on carbon) under a hydrogen atmosphere. wikipedia.org This reaction yields the corresponding N-unsubstituted pyrrolidinol, which can serve as a precursor for further N-functionalization.

| Transformation | Reagents and Conditions | Product | Typical Yield |

| Oxidation | DMSO, Oxalyl chloride, Triethylamine (Swern Oxidation) | 1-Benzyl-4,4-dimethylpyrrolidin-3-one | High |

| Oxidation | Dess-Martin Periodinane (DMP) | 1-Benzyl-4,4-dimethylpyrrolidin-3-one | High |

| Oxidation | Pyridinium chlorochromate (PCC) | 1-Benzyl-4,4-dimethylpyrrolidin-3-one | Good |

| Reduction (Debenzylation) | H₂, Pd/C or Pd(OH)₂/C | 4,4-Dimethylpyrrolidin-3-ol | High |

Nucleophilic Substitution Reactions and Leaving Group Chemistry

The hydroxyl group is a poor leaving group; therefore, direct nucleophilic substitution is not feasible. To facilitate substitution reactions, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine.

Once activated as a tosylate or mesylate, the C3 position becomes susceptible to nucleophilic attack by a variety of nucleophiles, leading to the formation of a wide range of derivatives with inversion of stereochemistry. The Mitsunobu reaction offers an alternative one-pot procedure to achieve this transformation. wikipedia.orgorganic-chemistry.orgtcichemicals.com This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol in situ, allowing for its displacement by a suitable nucleophile. wikipedia.orgorganic-chemistry.orgtcichemicals.com

| Activation Reagent | Nucleophile | Reaction Conditions | Product |

| p-Toluenesulfonyl chloride, Pyridine | Azide (e.g., NaN₃) | DMF, heat | 3-Azido-1-benzyl-4,4-dimethylpyrrolidine |

| Methanesulfonyl chloride, Triethylamine | Cyanide (e.g., NaCN) | DMSO, heat | 1-Benzyl-4,4-dimethylpyrrolidine-3-carbonitrile |

| Triphenylphosphine, DEAD | Phthalimide | THF, rt | N-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)phthalimide |

Pyrrolidine (B122466) Ring Modifications and Functionalization

Beyond the reactivity of the hydroxyl group, the pyrrolidine ring itself can be a target for synthetic modifications, although these are generally more challenging to achieve.

Electrophilic and Nucleophilic Functionalization at C2 and C5 Positions

Direct electrophilic substitution on the pyrrolidine ring is generally difficult due to the electron-rich nature of the saturated heterocyclic system. However, functionalization at the α-positions (C2 and C5) can be achieved through deprotonation with a strong base, such as an organolithium reagent, to form an α-amino carbanion, which can then react with an electrophile. The benzyl group on the nitrogen can influence the regioselectivity of this deprotonation.

Nucleophilic substitution at the C2 and C5 positions is not a typical reaction pathway for an unsubstituted pyrrolidine ring. However, if a suitable leaving group is present at these positions, nucleophilic displacement can occur. Such precursors would need to be synthesized through more complex multi-step sequences.

Ring-Opening and Ring-Expansion Reactions to Related Heterocycles

The pyrrolidine ring in this compound is relatively stable and does not readily undergo ring-opening reactions under standard conditions. However, under specific and often harsh conditions, such as reductive cleavage using strong reducing agents or through photoredox catalysis, the C-N bonds of the pyrrolidine ring can be cleaved. wikipedia.org This can lead to the formation of acyclic amino alcohols.

Ring-expansion reactions of pyrrolidines to form larger heterocycles like piperidines are also known but typically require specific functionalities to be present on the ring to facilitate the rearrangement. For a simple substituted pyrrolidine like this compound, such transformations are not straightforward and would likely involve a multi-step synthetic sequence to introduce the necessary reactive handles.

Palladium-Catalyzed Coupling Reactions at the Benzyl Moiety

The benzyl group of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents onto the aromatic ring. These transformations are crucial for exploring the structure-activity relationships of derivatives in medicinal chemistry. While direct C-H activation of the benzyl group is a potential strategy, derivatization of the benzyl moiety to an aryl halide or triflate provides a more conventional and often more efficient route for coupling reactions.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the derivatization of this compound, the benzyl group would first need to be functionalized, for instance, by bromination to afford a (4-bromobenzyl)pyrrolidine derivative. This derivative can then be coupled with various boronic acids or esters to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. A pre-functionalized (e.g., brominated) benzyl group on the pyrrolidine scaffold can react with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to yield N-arylated or N-alkylated derivatives. This strategy is instrumental in the synthesis of compounds with diverse amine functionalities.

Heck and Sonogashira Couplings: The Heck reaction enables the coupling of an aryl halide with an alkene, while the Sonogashira reaction facilitates coupling with a terminal alkyne. These reactions can be employed to introduce vinyl and ethynyl (B1212043) groups, respectively, onto the benzyl moiety of the pyrrolidine derivative, further expanding the chemical space of accessible analogues.

Interactive Data Table: Palladium-Catalyzed Coupling Reactions at the Benzyl Moiety.

| Coupling Reaction | Substrate (Pyrrolidine Derivative) | Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 1-(4-Bromobenzyl)-4,4-dimethylpyrrolidin-3-ol | Arylboronic acid | Pd(OAc)2 / SPhos | Biaryl-substituted pyrrolidine |

| Buchwald-Hartwig | 1-(4-Bromobenzyl)-4,4-dimethylpyrrolidin-3-ol | Primary/Secondary Amine | Pd2(dba)3 / BINAP | Amino-functionalized pyrrolidine |

| Heck | 1-(4-Bromobenzyl)-4,4-dimethylpyrrolidin-3-ol | Alkene | Pd(OAc)2 / P(o-tol)3 | Alkenyl-substituted pyrrolidine |

Stereochemical Transformations and Epimerization Studies

The hydroxyl group at the C-3 position of the pyrrolidine ring introduces a stereocenter, leading to the existence of enantiomers and diastereomers, depending on other substitutions. The ability to control and modify the stereochemistry at this position is critical for the development of stereochemically pure compounds with specific biological activities.

Mitsunobu Reaction: A well-established method for the inversion of stereochemistry at a secondary alcohol center is the Mitsunobu reaction. Treatment of this compound with a carboxylic acid, triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) results in the formation of an ester with inverted stereochemistry. Subsequent hydrolysis of the ester yields the epimeric alcohol. This two-step process allows for the selective conversion of one diastereomer to another.

Oxidation-Reduction Sequence: An alternative strategy for epimerization involves an oxidation-reduction sequence. The alcohol at the 3-position can be oxidized to the corresponding ketone, 1-benzyl-4,4-dimethylpyrrolidin-3-one. Subsequent diastereoselective reduction of the ketone can then provide access to either the cis or trans diastereomer of the alcohol, depending on the choice of reducing agent and reaction conditions. For example, the use of bulky reducing agents may favor the formation of the less sterically hindered alcohol.

Interactive Data Table: Stereochemical Transformations and Epimerization.

| Transformation | Reagents and Conditions | Intermediate/Product | Stereochemical Outcome |

|---|---|---|---|

| Mitsunobu Inversion | 1. Carboxylic acid, PPh3, DEAD/DIAD; 2. Hydrolysis | Ester intermediate, then epimeric alcohol | Inversion of stereochemistry at C-3 |

Heterocyclic Annulation and Scaffold Diversification Strategies

The pyrrolidine core of this compound serves as a versatile scaffold for the construction of fused or spirocyclic heterocyclic systems. Such modifications can significantly alter the three-dimensional shape and biological properties of the molecule.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems. While the classic Pictet-Spengler reaction involves a β-arylethylamine, modifications of this reaction can be envisioned for the derivatization of the pyrrolidine scaffold. For instance, functionalization of the benzyl group to introduce an aminoethyl side chain could enable an intramolecular Pictet-Spengler reaction, leading to a novel polycyclic system.

Ring-Closing Metathesis (RCM): RCM is a highly effective method for the synthesis of cyclic compounds, including fused heterocycles. By introducing two alkenyl side chains onto the this compound scaffold, for example, one on the nitrogen and another derived from the hydroxyl group, a subsequent RCM reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) could lead to the formation of a bicyclic product containing a new fused ring.

[3+2] Cycloaddition Reactions: The pyrrolidine ring can also participate in cycloaddition reactions to form more complex heterocyclic systems. For example, the in situ generation of an azomethine ylide from the pyrrolidine nitrogen and a suitable precursor, followed by a [3+2] cycloaddition with a dipolarophile, can lead to the formation of a fused pyrrolizidine (B1209537) or related bicyclic structure.

Interactive Data Table: Heterocyclic Annulation and Scaffold Diversification.

| Annulation Strategy | Key Reaction | Starting Material Functionalization | Resulting Heterocyclic System |

|---|---|---|---|

| Pictet-Spengler | Intramolecular cyclization | Introduction of an aminoethyl group on the benzyl moiety | Fused tetrahydro-β-carboline derivative |

| Ring-Closing Metathesis | Olefin metathesis | Introduction of two alkenyl chains | Fused bicyclic system |

Insufficient Published Research on this compound for a Detailed Scientific Article

Following an extensive search of scientific literature and chemical databases, it has been determined that there is a notable lack of published research specifically detailing the applications of the chemical compound This compound in the advanced chemical synthesis contexts requested. While the broader class of chiral pyrrolidine-containing molecules, such as prolinol derivatives, are well-established as valuable chiral ligands, organocatalysts, and synthetic building blocks, this specific 4,4-dimethyl substituted analogue does not appear to be a prominent subject of dedicated study in the available literature.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without resorting to speculation or extrapolation from related but structurally distinct compounds. The required subsections on its role as a chiral ligand, its use in specific enantioselective reactions, or its application as a precursor and scaffold in complex molecule synthesis could not be substantiated with direct research findings.

The search did not yield specific data regarding:

The design and synthesis of metal complexes utilizing this compound as a ligand.

Detailed research findings or data tables on its efficacy in enantioselective hydrogenation, reduction, or asymmetric C-C and C-X bond-forming reactions.

Published synthetic routes where this compound serves as a direct precursor for other nitrogen-containing heterocycles of interest.

Its use as a foundational scaffold for the synthesis of natural product analogues.

Therefore, the generation of the requested article cannot be completed at this time due to the absence of specific scientific data for "this compound" within the specified application areas.

Applications of 1 Benzyl 4,4 Dimethylpyrrolidin 3 Ol in Advanced Chemical Synthesis

Building Block in Complex Molecule Synthesis

Integration into Macrocyclic Architectures and Supramolecular Frameworks

The unique structural features of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol, namely its chiral alcohol functionality, the conformationally restricted pyrrolidine (B122466) ring, and the bulky N-benzyl and gem-dimethyl groups, make it a promising candidate as a building block in the synthesis of complex macrocyclic architectures and supramolecular frameworks. While direct integration of this specific compound into macrocycles is not yet extensively documented in publicly available literature, the use of related pyrrolidine and N-benzyl substituted scaffolds in macrocyclization is well-established, suggesting a strong potential for its application in this field.

The pyrrolidine ring is a common motif in a variety of natural products and synthetic molecules, and its incorporation into macrocycles can impart specific conformational constraints and biological activities. The gem-dimethyl substitution at the 4-position of this compound would further rigidify the local structure within a macrocycle, which can be advantageous for creating pre-organized binding cavities, a key feature in host-guest chemistry and the design of molecular receptors.

Several synthetic strategies could be envisioned for the incorporation of this compound into macrocyclic structures. The hydroxyl group at the 3-position can serve as a key reactive handle for forming ester or ether linkages. For instance, it could be reacted with a dicarboxylic acid or a diol in a macrocyclization step. Furthermore, the N-benzyl group, while sterically demanding, can be removed under hydrogenolysis conditions to reveal a secondary amine. This secondary amine can then be acylated to form an amide bond, a common linkage in peptide-based macrocycles.

The table below outlines potential macrocyclization reactions involving this compound or its derivatives, based on established synthetic methodologies for macrocycle formation.

| Reaction Type | Reactant 1 | Reactant 2 | Resulting Linkage | Potential Macrocycle Class |

| Macrolactonization | This compound | Dicarboxylic acid | Ester | Polyester Macrocycle |

| Macrolactamization | 4,4-dimethylpyrrolidin-3-ol (debenzylated) | Dicarboxylic acid | Amide | Polyamide Macrocycle |

| Williamson Ether Synthesis | This compound | Dihaloalkane | Ether | Crown Ether Analogue |

| Ring-Closing Metathesis (RCM) | Allyl ether of this compound | Diene | Carbon-Carbon double bond | Carbocycle |

Applications in Advanced Materials Science (e.g., as monomers, initiators for controlled polymerization)

The distinct chemical functionalities of this compound also suggest its potential utility in the field of advanced materials science, particularly as a precursor to specialized monomers and as a scaffold for the design of initiators for controlled polymerization techniques.

As a Monomer:

While this compound itself is not a polymerizable monomer, it can be readily functionalized to introduce a polymerizable group. The most straightforward approach involves the esterification of the hydroxyl group with a polymerizable acid derivative, such as acryloyl chloride or methacryloyl chloride. This would yield a novel monomer, (1-benzyl-4,4-dimethylpyrrolidin-3-yl) acrylate or methacrylate, respectively.

The polymerization of such a monomer would lead to a polymer with pendant 1-benzyl-4,4-dimethylpyrrolidin-3-yl groups. The bulky and rigid nature of these side chains would significantly influence the properties of the resulting polymer. It is anticipated that these polymers would exhibit high glass transition temperatures (Tg) due to the restricted chain mobility. The presence of the benzyl (B1604629) groups could also enhance the thermal stability and solubility of the polymer in organic solvents. The pyrrolidine moiety, being a polar group, could also impact the polymer's surface properties and adhesion characteristics.

The table below summarizes the potential properties of polymers derived from a functionalized this compound monomer.

| Polymer Property | Anticipated Influence of the 1-Benzyl-4,4-dimethylpyrrolidin-3-yl side group |

| Glass Transition Temperature (Tg) | High, due to steric hindrance and rigidity of the side group. |

| Thermal Stability | Enhanced, due to the presence of the aromatic benzyl group. |

| Solubility | Good solubility in common organic solvents. |

| Mechanical Properties | Potentially high modulus and hardness. |

| Surface Properties | Modified polarity and potential for post-polymerization functionalization. |

As an Initiator for Controlled Polymerization:

The structure of this compound can also be adapted to create initiators for controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP). NMP relies on the use of stable nitroxide radicals to reversibly terminate growing polymer chains, allowing for the synthesis of polymers with well-defined molecular weights and low dispersities.

An alkoxyamine initiator for NMP could be synthesized from this compound. This would involve the reaction of the hydroxyl group with a suitable radical precursor in the presence of a stable nitroxide, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The resulting alkoxyamine would contain the 1-benzyl-4,4-dimethylpyrrolidin-3-yl moiety as part of its structure.

Using such a functional initiator in a polymerization reaction would result in polymer chains with the 1-benzyl-4,4-dimethylpyrrolidin-3-yl group at one of their chain ends. This "end-functionalization" is a powerful tool for creating well-defined polymer architectures, such as block copolymers, star polymers, and surface-grafted polymers. The presence of the pyrrolidine group at the chain end could be used to attach the polymer to surfaces or to other molecules, opening up possibilities for applications in areas such as drug delivery, coatings, and nanotechnology.

Investigations into Molecular Recognition and Interaction Mechanisms

Ligand-Protein Interaction Studies

There is a notable absence of in silico and biophysical characterization studies specifically centered on 1-Benzyl-4,4-dimethylpyrrolidin-3-ol. The scientific community has not published research detailing its interactions with specific protein targets.

Molecular Docking and Scoring Function Evaluation for Target Binding

A review of available literature reveals no specific molecular docking studies that have been performed to evaluate the binding of this compound to any biological target. As such, there are no scoring function evaluations to report.

Computational Prediction of Binding Affinity and Specificity

In line with the lack of docking studies, there are no computational predictions regarding the binding affinity or specificity of this compound for any particular protein.

Rational Design Principles for Modulating Molecular Interactions

The role of this compound has been as a precursor or building block in the synthesis of other compounds. google.comgoogle.com Theoretical principles for rationally designing and modulating its molecular interactions have not been a subject of published research.

Enzymatic Reaction Mechanisms Probed with this compound Analogues

No studies have been identified that utilize analogues of this compound to probe the mechanisms of enzymatic reactions. Its documented utility is confined to being a starting material or intermediate in multi-step synthetic pathways aimed at producing inhibitors for enzymes such as human phosphatidylinositol 3-kinase delta. google.com

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Table 1: AI/ML Parameters for Synthesis Optimization

| Parameter | Traditional Approach | AI/ML-Driven Approach | Potential Benefit |

|---|---|---|---|

| Route Selection | Based on literature precedent and chemist's experience. | Algorithmic analysis of all known transformations to suggest novel and optimal routes. chemcopilot.com | Discovery of more efficient, cost-effective, and sustainable pathways. |

| Condition Optimization | One-variable-at-a-time experimentation; Design of Experiments (DoE). | Multi-parameter optimization using algorithms that learn from real-time experimental data. jetir.org | Faster convergence to optimal conditions, higher yields, and purity. |

| Catalyst Selection | Screening of known catalysts for the specific transformation. | Prediction of catalyst performance based on molecular descriptors and reaction databases. | Reduced experimental effort and discovery of non-obvious catalysts. |

| Solvent Effects | Use of common, well-understood solvents. | Prediction of solvent impact on yield and selectivity; suggestion of greener alternatives. researchgate.net | Improved reaction performance and enhanced sustainability. |

High-Throughput Experimentation and Automated Synthesis Platforms for Pyrrolidinol Libraries

High-throughput experimentation (HTE) and automated synthesis platforms are set to accelerate the exploration of the chemical space around the 1-Benzyl-4,4-dimethylpyrrolidin-3-ol scaffold. By employing robotic systems and microreactor technologies, chemists can rapidly generate large libraries of related compounds. ku.edu This is particularly valuable in drug discovery, where screening vast numbers of molecules is necessary to identify promising leads. nih.gov

Flow chemistry, a key technology in automated synthesis, allows for the precise control of reaction conditions and the rapid production of compounds. researchgate.netnih.gov A continuous flow process could be designed for the multi-step synthesis of a pyrrolidinol library. Different building blocks could be introduced at various stages to create a diverse set of derivatives based on the this compound core. This approach not only increases the speed of synthesis but also enhances safety and scalability. researchgate.net The integration of HTE with biological screening allows for a closed-loop process where synthesized compounds are immediately tested, and the results are used to inform the design of the next generation of molecules in the library. nih.gov

Table 2: Illustrative Pyrrolidinol Library Design for HTE

| Scaffold | R1 (N-substituent) | R2 (C4-substituent) | R3 (C4-substituent) |

|---|---|---|---|

| Pyrrolidin-3-ol | Benzyl (B1604629) | Methyl | Methyl |

| Pyrrolidin-3-ol | 4-Chlorobenzyl | Methyl | Methyl |

| Pyrrolidin-3-ol | Pyridin-2-ylmethyl | Methyl | Methyl |

| Pyrrolidin-3-ol | Benzyl | Ethyl | Methyl |

| Pyrrolidin-3-ol | Benzyl | Methyl | Phenyl |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Future research will undoubtedly focus on uncovering novel ways to functionalize the this compound molecule. The pyrrolidine (B122466) scaffold, while well-studied, still holds potential for unprecedented chemical transformations. nih.gov Areas of active investigation include late-stage C-H functionalization, which would allow for the direct modification of the pyrrolidine ring or the benzyl group without the need for pre-installed functional groups. This strategy provides a powerful tool for rapidly creating structural diversity.

Another emerging area is the use of photoredox and electrochemical catalysis to access novel reactivity. These methods can enable transformations that are difficult or impossible to achieve using traditional thermal methods. For instance, new cycloaddition reactions or ring-opening/ring-closing cascades could be developed to transform the pyrrolidinol core into entirely new heterocyclic systems. researchgate.net The discovery of such reactions would significantly expand the synthetic utility of this compound and its derivatives, opening doors to new molecular architectures with potentially unique biological or material properties.

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net Future research on this compound will prioritize the development of more environmentally benign synthesis methods. This includes the use of sustainable solvents like water or bio-based solvents, which reduce reliance on volatile and often toxic organic solvents. mdpi.com

The development of catalytic processes is central to sustainable synthesis. This involves designing highly efficient catalysts that can operate under mild conditions, minimize waste, and be recycled and reused. mdpi.com Methodologies such as photocatalysis and electrochemistry are gaining traction as they use light or electricity, respectively, as clean reagents to drive chemical reactions. rsc.org For example, an electrochemical approach could be developed for a key bond-forming step in the synthesis of the pyrrolidine ring, eliminating the need for stoichiometric chemical oxidants or reductants and thereby reducing waste. nih.gov The transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy is another green approach that produces only water and hydrogen as byproducts. rsc.org

Table 3: Comparison of Synthetic Methodologies

| Feature | Traditional Synthesis | Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses chlorinated or other volatile organic compounds (VOCs). | Prioritizes water, supercritical fluids, or bio-derived solvents. mdpi.com |

| Reagents | Often uses stoichiometric amounts of hazardous reagents. | Employs catalytic amounts of reagents; uses clean energy sources like light or electricity. rsc.org |

| Energy Input | Typically relies on thermal heating, which can be energy-intensive. | Utilizes ambient temperatures or alternative energy sources (photons, electrons). |

| Byproducts | Can generate significant amounts of waste. | Designed to minimize waste (high atom economy), with byproducts being benign (e.g., H₂O). rsc.org |

Advancements in In Silico Screening and Rational Molecule Design

Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules. tandfonline.com Before synthesizing derivatives of this compound in the lab, in silico methods can be used to predict their properties and biological activities. nih.gov This computational pre-screening saves significant time and resources by prioritizing the synthesis of compounds with the highest probability of success.

Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to build models that correlate the structural features of pyrrolidinol derivatives with their biological activity. researchgate.net Molecular docking simulations can predict how these molecules will bind to specific protein targets, providing insights into their potential mechanism of action. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can assess the drug-like properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the design process. nih.gov These theoretical and design-focused approaches enable a more targeted and efficient exploration of the chemical possibilities offered by the this compound scaffold.

Q & A

Q. How should researchers address conflicting data in biological assays evaluating this compound’s efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.